molecular formula C9H12N6O B1476395 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one CAS No. 2098035-33-5

1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Cat. No. B1476395
CAS RN: 2098035-33-5
M. Wt: 220.23 g/mol
InChI Key: YNJPMOJTTUSHQL-UHFFFAOYSA-N
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Description

1-(3-Azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, also known as Pyrazoloazetidine, is an organic compound used as a synthetic intermediate in pharmaceutical research. It is a heterocyclic compound, containing both a pyrazole and an azetidine ring in its structure. Pyrazoloazetidine is used in a variety of applications, including drug discovery and development, medicinal chemistry, and synthetic organic chemistry.

Scientific Research Applications

1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-oneidine is used as an intermediate in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and peptidomimetics. 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-oneidine has also been used in the synthesis of several pharmaceuticals, such as anti-cancer drugs, anti-inflammatory agents, and anti-diabetic drugs. In addition, 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-oneidine has been used in the synthesis of anti-fungal agents and antiviral agents.

Mechanism of Action

1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-oneidine is a synthetic intermediate that can be used as a starting material in the synthesis of various compounds. It acts as a nucleophile in chemical reactions, and can be used to form carbon-carbon bonds. In addition, 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-oneidine can be used to form heterocyclic compounds, such as peptides and peptidomimetics.
Biochemical and Physiological Effects
1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-oneidine has been used in the synthesis of several pharmaceuticals, such as anti-cancer drugs, anti-inflammatory agents, and anti-diabetic drugs. However, the biochemical and physiological effects of 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-oneidine itself have not been studied in detail.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-oneidine in laboratory experiments is its ability to form carbon-carbon bonds and heterocyclic compounds. It is also relatively stable and can be stored for extended periods of time. However, 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-oneidine is a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

Future research could focus on the biochemical and physiological effects of 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-oneidine. In addition, further research could be conducted on the synthesis of 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-oneidine and its potential applications in drug discovery and development. Additionally, research could be conducted on the use of 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-oneidine in the synthesis of peptides, peptidomimetics, and other heterocyclic compounds. Finally, further research could be conducted on the use of 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-oneidine in the synthesis of novel pharmaceuticals.

properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-2-pyrazol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c1-7(15-4-2-3-11-15)9(16)14-5-8(6-14)12-13-10/h2-4,7-8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJPMOJTTUSHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N=[N+]=[N-])N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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